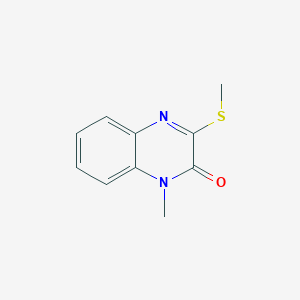![molecular formula C20H27ClN2O3 B6033688 N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune disorders.
作用機序
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide selectively binds to and inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune disorders. By inhibiting BTK, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide blocks BCR signaling, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BCR signaling and downstream pathways, leading to decreased proliferation and survival of B-cells. In preclinical studies, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has also been shown to induce apoptosis and inhibit the migration and adhesion of B-cells. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, allowing for once-daily dosing.
実験室実験の利点と制限
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with good oral bioavailability and a long half-life. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune disorders, and its mechanism of action is well understood. However, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
将来の方向性
There are several potential future directions for the development of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide. One area of interest is the combination of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its efficacy. Another potential direction is the development of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide for the treatment of other B-cell malignancies, such as follicular lymphoma or Waldenstrom macroglobulinemia. Additionally, further studies are needed to optimize dosing regimens and evaluate the safety and efficacy of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide in clinical trials.
合成法
The synthesis of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide involves several steps, including the formation of a key intermediate, 3-(1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl)propan-1-ol, which is then coupled with 3-chlorobenzyl chloride to form the final product. The synthesis process has been optimized to improve yield and purity.
科学的研究の応用
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BCR signaling, leading to decreased proliferation and survival of B-cells. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has also demonstrated efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(oxolane-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c21-17-4-1-3-16(13-17)14-22-19(24)7-6-15-8-10-23(11-9-15)20(25)18-5-2-12-26-18/h1,3-4,13,15,18H,2,5-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMREQGSYDRYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)
![[2-({2-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6033643.png)
![methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6033649.png)
![1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride](/img/structure/B6033656.png)
![dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![(1S*,4S*)-2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)